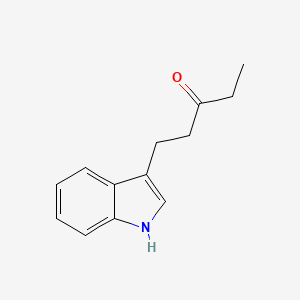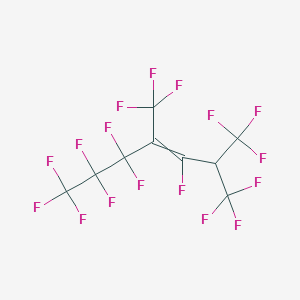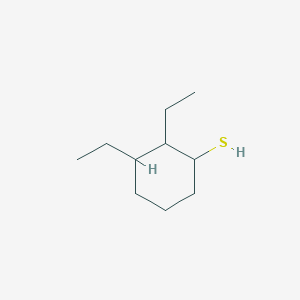![molecular formula C5H9F3OS B14223199 1-[(Trifluoromethyl)sulfanyl]butan-2-ol CAS No. 825628-49-7](/img/structure/B14223199.png)
1-[(Trifluoromethyl)sulfanyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trifluoromethyl)sulfanyl]butan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butan-2-ol structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . One common method involves the reaction of butan-2-ol with trifluoromethyl sulfide under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of 1-[(Trifluoromethyl)sulfanyl]butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and maintain the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(Trifluoromethyl)sulfanyl]butan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-[(Trifluoromethyl)sulfanyl]butan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Trifluoroethanol: A solvent with unique properties due to the presence of the trifluoromethyl group.
Trifluoromethylbenzene: Used in the synthesis of various fluorinated compounds.
Uniqueness: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol stands out due to its combination of the trifluoromethyl and sulfanyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Propriétés
Numéro CAS |
825628-49-7 |
|---|---|
Formule moléculaire |
C5H9F3OS |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(9)3-10-5(6,7)8/h4,9H,2-3H2,1H3 |
Clé InChI |
UGRQLUKMYPICOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)



![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)

![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
